molecular formula C14H15N3O B1530728 Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- CAS No. 195157-66-5

Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)-

Cat. No.: B1530728
CAS No.: 195157-66-5
M. Wt: 241.29 g/mol
InChI Key: LBDZGKRFRHHISM-UHFFFAOYSA-N
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Description

Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- is a chemical compound with the molecular formula C14H15N3O and a molecular weight of 241.29 g/mol . It is a metabolite of Cyprodinil, a fungicide used in agriculture . This compound is known for its unique structure, which includes a phenol group and a pyrimidinyl group, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- typically involves the reaction of 4-cyclopropyl-6-methyl-2-pyrimidinamine with a phenol derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a metabolite in drug metabolism.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- involves its interaction with specific molecular targets and pathways. As a metabolite of Cyprodinil, it may inhibit the biosynthesis of essential cellular components in fungi, leading to their death. The compound’s phenol group can interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- can be compared with other similar compounds, such as:

This compound’s uniqueness lies in its combined phenol and pyrimidinyl structure, which imparts specific chemical reactivity and biological activity.

Properties

IUPAC Name

4-[(4-cyclopropyl-6-methylpyrimidin-2-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-8-13(10-2-3-10)17-14(15-9)16-11-4-6-12(18)7-5-11/h4-8,10,18H,2-3H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDZGKRFRHHISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894966
Record name 4-[(4-Cyclopropyl-6-methyl-2-pyrimidinyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195157-66-5
Record name Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195157665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-Cyclopropyl-6-methyl-2-pyrimidinyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENOL, 4-((4-CYCLOPROPYL-6-METHYL-2-PYRIMIDINYL)AMINO)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78E6RY5M6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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